butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate
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Overview
Description
butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a quinoline core, a fluoro substituent, and a piperidine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in medicinal chemistry and other scientific disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate typically involves multiple steps, including the formation of the quinoline core, the introduction of the fluoro substituent, and the attachment of the piperidine moiety. Common synthetic routes may include:
Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis, which involves the cyclization of aniline derivatives with glycerol and sulfuric acid.
Introduction of the Fluoro Substituent: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions.
Attachment of the Piperidine Moiety: This step may involve nucleophilic substitution reactions, where the piperidine ring is introduced using reagents like piperidine or its derivatives.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques like high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation catalysts like palladium on carbon (Pd/C) to reduce the quinoline ring.
Substitution: Nucleophilic substitution reactions can introduce different substituents on the quinoline core or the piperidine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Palladium on carbon (Pd/C), hydrogen gas (H2)
Substitution: Piperidine, Selectfluor, N-fluorobenzenesulfonimide (NFSI)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce partially or fully hydrogenated quinoline derivatives.
Scientific Research Applications
butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- **4-({6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl}amino)phenyl]methanone
- **6-Fluoro-2-[(4-methylpiperidin-1-yl)carbonyl]quinolin-4-yl]amino)phenyl]ethanol
Uniqueness
butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-4H-1lambda6,4-benzothiazin-4-yl]benzoate is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a variety of chemical reactions and interact with biological targets in ways that similar compounds may not.
Properties
IUPAC Name |
butyl 4-[2-(morpholine-4-carbonyl)-1,1-dioxo-1λ6,4-benzothiazin-4-yl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H26N2O6S/c1-2-3-14-32-24(28)18-8-10-19(11-9-18)26-17-22(23(27)25-12-15-31-16-13-25)33(29,30)21-7-5-4-6-20(21)26/h4-11,17H,2-3,12-16H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQALONXLYKMCOM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=CC=CC=C32)C(=O)N4CCOCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H26N2O6S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
470.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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